molecular formula C17H17NO6S B2500504 Dimethyl 5-(4-methoxybenzamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 503432-82-4

Dimethyl 5-(4-methoxybenzamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2500504
CAS No.: 503432-82-4
M. Wt: 363.38
InChI Key: VSWUXDQEWAJQMD-UHFFFAOYSA-N
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Description

Dimethyl 5-(4-methoxybenzamido)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

The synthesis of Dimethyl 5-(4-methoxybenzamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxylate groups: This step involves the esterification of the thiophene core with dimethyl carbonate or similar reagents.

    Attachment of the 4-methoxybenzamido group: This is usually done through an amide coupling reaction using 4-methoxybenzoic acid and suitable coupling agents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques to ensure consistency and scalability.

Chemical Reactions Analysis

Dimethyl 5-(4-methoxybenzamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the ester groups to alcohols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the thiophene ring or the functional groups attached to it.

Scientific Research Applications

Dimethyl 5-(4-methoxybenzamido)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: Thiophene derivatives are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

Dimethyl 5-(4-methoxybenzamido)-3-methylthiophene-2,4-dicarboxylate can be compared with other thiophene derivatives, such as:

    Dimethyl 5-(4-hydroxybenzamido)-3-methylthiophene-2,4-dicarboxylate: This compound has a hydroxyl group instead of a methoxy group, which can affect its solubility and reactivity.

    Dimethyl 5-(4-chlorobenzamido)-3-methylthiophene-2,4-dicarboxylate: The presence of a chlorine atom can enhance the compound’s electrophilicity and potentially increase its biological activity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

dimethyl 5-[(4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6S/c1-9-12(16(20)23-3)15(25-13(9)17(21)24-4)18-14(19)10-5-7-11(22-2)8-6-10/h5-8H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWUXDQEWAJQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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